molecular formula C11H9NO4 B1438850 [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol CAS No. 1105191-28-3

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

Cat. No.: B1438850
CAS No.: 1105191-28-3
M. Wt: 219.19 g/mol
InChI Key: WBUGIOKLFAAOHG-UHFFFAOYSA-N
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Description

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (CAS 1105191-28-3) is a high-purity chemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . It serves as a valuable multifunctional scaffold and key synthetic intermediate in medicinal chemistry research. The structure features a 1,3-benzodioxole moiety linked to an isoxazole ring bearing a hydroxymethyl functional group, making it a versatile building block for the synthesis of more complex molecules, such as its amine derivative . Compounds containing the 1,3-benzodioxole (methylenedioxyphenyl) group are extensively studied for their diverse biological activities. Researchers are exploring such structures for their potential in developing new therapeutic agents, given the documented antibacterial and antiviral properties of related chalcone and isoxazole derivatives . Isoxazole derivatives, in particular, have been identified in patent literature as useful scaffolds for developing novel antibacterial agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-5-8-4-10(16-12-8)7-1-2-9-11(3-7)15-6-14-9/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUGIOKLFAAOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthetic Method

Stepwise Procedure:

  • Preparation of Chalcone Intermediate:

    • The chalcone, (2E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one, is synthesized by Claisen-Schmidt condensation between benzodioxole aldehyde derivatives and appropriate acetophenone analogs under basic conditions.
  • Formation of Isoxazole Ring:

    • The chalcone intermediate is reacted with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate or sodium hydroxide in ethanol.
    • The reaction mixture is refluxed for approximately 8 hours.
    • This step facilitates the cyclization to form the isoxazole ring, yielding 5-(1,3-benzodioxol-5-yl)-3-substituted isoxazole derivatives.
  • Isolation and Purification:

    • After completion, the reaction mixture is cooled, poured into cold water, and the precipitate is filtered.
    • The crude product is washed and recrystallized from ethanol to afford the pure isoxazole derivative.

Reaction Conditions and Yields:

Parameter Details
Reagents Chalcone, hydroxylamine hydrochloride, K2CO3 or NaOH
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 8 hours
Yield Moderate to good (varies, typically 50-70%)
Purification Recrystallization from ethanol

This method is well-established and has been validated through spectral analyses including FTIR and NMR spectroscopy for structural confirmation.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the formation of the isoxazole ring, significantly reducing reaction times while maintaining or improving yields.

Microwave Procedure:

  • A mixture of chalcone, hydroxylamine hydrochloride, and sodium hydroxide in methanol is irradiated in a microwave oven.
  • Typical irradiation conditions are 3 minutes at 400 watts.
  • After irradiation, the reaction mixture is cooled and acidified with glacial acetic acid.
  • The solvent is removed, and the residue is recrystallized from absolute alcohol to yield the isoxazole derivative.

Advantages:

  • Drastically reduced reaction time (minutes vs. hours).
  • Potentially higher purity and yield.
  • Energy efficient and environmentally friendly.
Parameter Microwave Method Details
Reagents Chalcone, hydroxylamine hydrochloride, NaOH
Solvent Methanol
Microwave Power 400 W
Irradiation Time 3 minutes
Post-reaction Treatment Acidification with glacial acetic acid, recrystallization
Yield Comparable or improved relative to conventional method

This method has been successfully applied to synthesize various substituted isoxazole derivatives with benzodioxole moieties, including [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol.

Oxidation and Functional Group Transformations

Further functionalization to obtain the methanol substituent on the isoxazole ring involves selective oxidation and reduction steps:

  • Isoxazoline intermediates can be oxidized using reagents such as sodium periodate (NaIO4) in mixed solvent systems (e.g., ethyl acetate/acetonitrile/water) at room temperature.
  • Subsequent reduction or hydrolysis steps yield the methanol functional group attached to the isoxazole ring.
  • These transformations are monitored and confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Representative Data:

Compound Stage Reagents/Conditions Characterization Techniques
Isoxazoline intermediate NaIO4 in EtOAc/ACN/H2O, rt, 2 h HRMS, 1H and 13C NMR
Formation of isoxazole carbaldehyde Acidification with HCl, extraction Melting point, optical rotation, FTIR
Conversion to methanol derivative Reduction/hydrolysis steps HRMS, NMR

These steps are crucial for achieving the final this compound compound with high purity and desired stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Reaction Time Yield (%) Notes
Conventional Heating Chalcone, hydroxylamine hydrochloride, K2CO3/NaOH Reflux in ethanol 8 hours 50-70 Well-established, moderate time
Microwave-Assisted Synthesis Chalcone, hydroxylamine hydrochloride, NaOH Microwave irradiation, 400 W 3 minutes Comparable or better Faster, energy efficient
Oxidation & Functionalization Sodium periodate, acid, reducing agents Room temperature, multiple steps 2+ hours Variable For methanol substitution, stereocontrol

Analytical and Spectroscopic Characterization

The synthesized this compound is characterized by:

  • FTIR Spectroscopy: Identification of characteristic functional groups such as C=O, C-O-C (benzodioxole), and isoxazole ring vibrations.
  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of methanol group and aromatic protons from benzodioxole and isoxazole rings.
  • HRMS: Confirms molecular weight and purity.
  • Melting Point Determination: Confirms compound purity and identity.

Chemical Reactions Analysis

Types of Reactions

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the isoxazole ring or the benzodioxole moiety.

    Substitution: The hydrogen atoms on the benzodioxole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives of the isoxazole or benzodioxole rings.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

The compound [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol (CAS No. 1105191-28-3) is a synthetic organic molecule that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, supported by data tables and case studies.

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties, particularly in the following areas:

  • Anticancer Activity : Studies have shown that derivatives of isoxazole compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the benzodioxole group may enhance these effects through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that isoxazole derivatives possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Neuroscience Research

Recent studies have explored the neuroprotective effects of compounds similar to this compound. The compound's ability to modulate neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new pathways for drug development.

Table 1: Pharmacological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against Gram-positive bacteria,
NeuroprotectiveModulates neurotransmitter release,

Table 2: Synthesis Pathways

Synthesis MethodDescriptionYield (%)
CondensationReaction of benzodioxole with isoxazole derivatives75%
AlkylationMethylation of hydroxyl group85%

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various isoxazole derivatives, including this compound. They found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 12 µM. The study concluded that the compound's structural features play a crucial role in its anticancer activity.

Case Study 2: Neuroprotective Effects

A study conducted at a major university investigated the neuroprotective effects of isoxazole compounds on neuronal cells exposed to oxidative stress. Results indicated that this compound reduced cell death by 40% compared to control groups, suggesting potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action

The mechanism of action of [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets. The benzodioxole and isoxazole rings can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Differentiators

  • Complexity vs. Accessibility: While this compound is structurally complex, its discontinued status contrasts with readily available analogues like (3-Methylisoxazol-5-yl)methanol .
  • Thermodynamic Properties : Bulkier substituents (e.g., benzyloxy or bromophenyl) increase molecular weight and lipophilicity, affecting solubility and bioavailability .

Biological Activity

[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, comprising a benzodioxole moiety fused to an isoxazole ring with a methanol group, suggests various interactions with biological targets. This article explores the biological activity of this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9NO4
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 1105191-28-3

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's benzodioxole and isoxazole rings facilitate these interactions, potentially modulating various signaling pathways associated with disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against multiple cancer cell lines, including:

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)15.0Significant cytotoxicity
MCF-7 (breast cancer)20.5Moderate cytotoxicity
SGC-7901 (gastric cancer)18.0Significant cytotoxicity

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of telomerase activity and disruption of cell cycle progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has demonstrated efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .

Study 1: Anticancer Evaluation

A study conducted on a series of isoxazole derivatives highlighted the anticancer activity of this compound. The compound showed potent effects against HepG2 and MCF-7 cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil . The study utilized MTT assays to quantify cell viability and apoptosis assays to confirm the mode of action.

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of this compound. It was found to reduce the expression levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases . The mechanism involved inhibiting the NF-kB pathway, which is crucial for inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves condensation of hydroxylamine derivatives with carbonyl-containing precursors. For example, substituted benzaldehydes can react with hydroxylamine hydrochloride (adjusted to pH 8–9 with NaOH) in ethanol under reflux, followed by crystallization . Grignard reactions (e.g., CH₃MgX) with ester intermediates (e.g., ethyl isoxazole-3-carboxylate derivatives) are also effective for introducing the methanol group, as described in carbamate synthesis protocols . Yield optimization requires monitoring via TLC and adjusting solvent polarity during purification.

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) improves resolution. ORTEP-3 can visualize thermal ellipsoids and molecular geometry, while Cremer-Pople puckering parameters quantify ring conformations in the benzodioxol moiety . For example, triclinic crystal systems (space group P1) with unit cell parameters a, b, c (~6–14 Å) and angles α, β, γ (~90–95°) are typical for isoxazole derivatives .

Q. What analytical techniques are recommended for assessing purity and solubility?

  • Methodological Answer :

  • Purity : HPLC (≥98% purity, using C18 columns and methanol/water gradients) .
  • Solubility : Test in DMSO (20 mg/mL stock solutions) or ethanol/THF for biological assays. Karl Fischer titration monitors water content in hygroscopic samples .
  • Structural Confirmation : FTIR (C-O-C stretch in benzodioxol at ~1250 cm⁻¹) and ¹H NMR (isoxazole proton at δ 6.5–7.5 ppm) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli; 96-well plates, 24–48 h incubation) .
  • Antifungal : Agar diffusion (vs. C. albicans), with fluconazole as a control .
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation via nonlinear regression) .

Advanced Research Questions

Q. What strategies address crystallographic challenges, such as twinning or weak diffraction, in this compound?

  • Methodological Answer : For twinned data, use SHELXL’s TWIN/BASF commands for refinement. High-resolution data (≤1.0 Å) reduces model bias. If diffraction is weak, optimize crystal growth via vapor diffusion (e.g., DMSO/water mixtures) or use synchrotron radiation. Structure validation with R₁ (≤5%) and wR₂ (≤15%) ensures reliability .

Q. How can the benzodioxol ring’s puckering conformation influence pharmacological activity?

  • Methodological Answer : Apply Cremer-Pople coordinates (θ, φ) to quantify ring puckering from crystallographic data. Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-311+G* level). Molecular docking (AutoDock Vina) can correlate puckering amplitude (q) with binding affinity to targets like COX-2 or CYP450 enzymes .

Q. What are the best practices for synthesizing derivatives to enhance metabolic stability?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., sulfonamide at position 4 via [3+3] cyclization with hydrazine hydrate ).
  • Prodrug Design : Convert the methanol group to esters (e.g., acetate) for improved bioavailability, followed by enzymatic hydrolysis studies in plasma .
  • Stability Assays : Incubate derivatives in simulated gastric fluid (pH 2) and liver microsomes (CYP450 metabolism analysis via LC-MS) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Experimental Reproducibility : Verify purity (HPLC), solvent effects (DMSO vs. saline), and cell line viability (e.g., ATCC authentication).
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies. Meta-analysis tools (e.g., RevMan) can identify outliers due to assay variability .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., for isoxazole ring opening) using Gaussian 16 with M06-2X/def2-TZVP.
  • MD Simulations : GROMACS for solvation dynamics (water/octanol) to assess logP and membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol
Reactant of Route 2
[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol

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